IDO1 Inhibition: Potency in the Sub-500 nM Range
N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide (represented as BDBM223018 in BindingDB) inhibits human indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 below 500 nM [1]. This places the compound within the same order of magnitude as the clinical-stage IDO1 inhibitor epacadostat (IC50 ~72 nM) [2]. In contrast, 1-methyltryptophan, the prototypical IDO pathway inhibitor, exhibits substantially weaker potency (Ki in the micromolar range) [3].
| Evidence Dimension | IDO1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | < 500 nM |
| Comparator Or Baseline | epacadostat (IC50 ~72 nM); 1-methyltryptophan (Ki micromolar) |
| Quantified Difference | Target compound is ~7-fold less potent than epacadostat but >10-fold more potent than 1-methyltryptophan |
| Conditions | Recombinant human IDO1 with N-terminal His-tag, pH 6.5, 25 °C |
Why This Matters
IDO1 is a validated immuno-oncology target; sub-micromolar potency is a prerequisite for lead optimization campaigns in this therapeutic area.
- [1] BindingDB. BDBM223018: N-methyl-2-(3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide – IDO1 IC50 < 500 nM. Accessed 2026. View Source
- [2] Yue EW, et al. Discovery of potent and selective IDO1 inhibitor epacadostat (INCB024360). ACS Med Chem Lett. 2017;8(12):1273-1277. View Source
- [3] Muller AJ, Prendergast GC. Marrying immunotherapy with chemotherapy: why say IDO? Cancer Res. 2005;65(18):8065-8068. View Source
